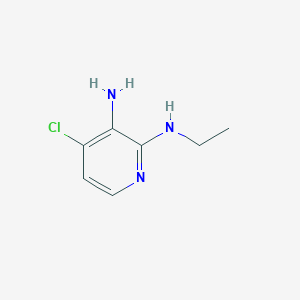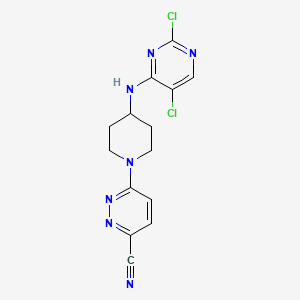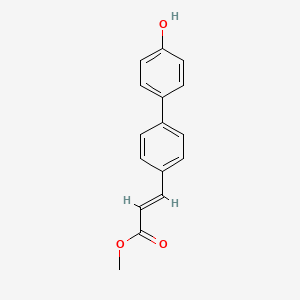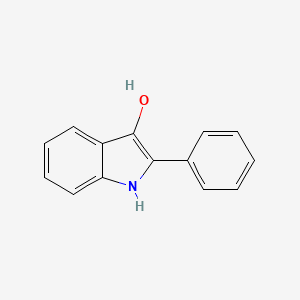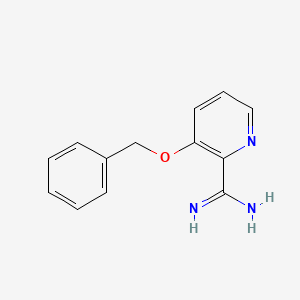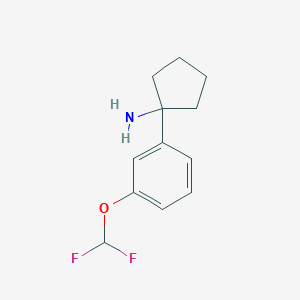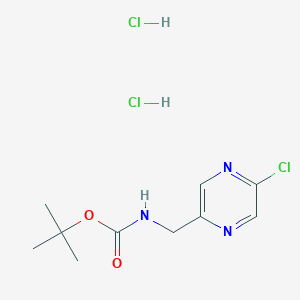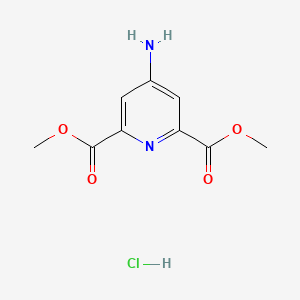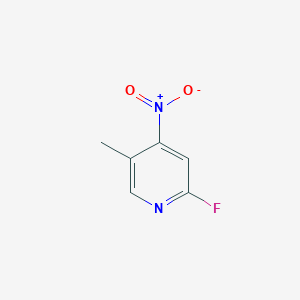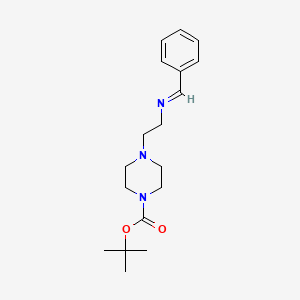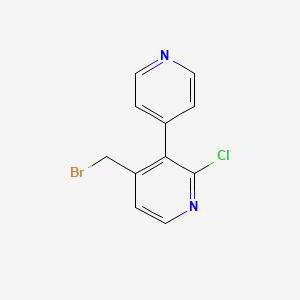
4-(Bromomethyl)-2-chloro-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.
Oxidation: Products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the dechlorinated bipyridine.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-chloro-3,4’-bipyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential anti-cancer and anti-viral agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding studies.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of antihypertensive agents and photosensitizers.
3,4-Bis(bromomethyl)furazan: Utilized in the synthesis of biologically active substances and energetic compounds.
Uniqueness
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. The presence of both bromomethyl and chloro substituents allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Conclusion
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a valuable compound in organic chemistry with a wide range of applications. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules in medicinal chemistry, materials science, and chemical biology.
Eigenschaften
Molekularformel |
C11H8BrClN2 |
|---|---|
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-7-9-3-6-15-11(13)10(9)8-1-4-14-5-2-8/h1-6H,7H2 |
InChI-Schlüssel |
HLUQDJOJHSQXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(C=CN=C2Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

